5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-2-18-10-11-20(26-18)27(23,24)21-12-6-7-13-22-14-15-25-19(16-22)17-8-4-3-5-9-17/h3-5,8-11,19,21H,2,6-7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYRDJOFFWBQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reagents can optimize yield and purity. For example, the Paal–Knorr reaction uses phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide exhibit significant anticancer activity. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines, including colon (HCT-116), liver (HepG2), and breast (MDA-MB-231) carcinoma cells. These compounds were identified as inhibitors of the epidermal growth factor receptor tyrosine kinase domain (EGFR TK), which is crucial in cancer cell proliferation and survival .
Antimicrobial Activity
Thiophene-based compounds have also been evaluated for their antimicrobial properties. In vitro studies suggest that modifications to the thiophene structure can enhance activity against a range of bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, which is a critical pathway for bacterial growth .
Cardiovascular Diseases
Compounds structurally related to 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide have been studied for their potential in treating cardiovascular diseases due to their ability to modulate pathways involved in vascular smooth muscle contraction and relaxation .
Neurological Disorders
There is emerging evidence suggesting that thiophene derivatives may possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit certain enzymes involved in amyloid plaque formation, which is a hallmark of Alzheimer's pathology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors. The morpholine group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and sulfonamide groups enhances its potential for therapeutic applications compared to simpler thiophene derivatives .
Biological Activity
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide, with the CAS number 954023-93-9, is a complex organic compound that falls under the category of thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O3S2 |
| Molecular Weight | 408.6 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the thiophene ring.
- Functionalization with morpholine and butyl groups.
- Sulfonamide formation through reaction with sulfonyl chlorides.
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds similar to 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were reported between 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
Thiophene derivatives have also been studied for their anticancer properties. Compounds related to 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including those associated with pancreatic, prostate, and breast cancers. Notably, some derivatives have been observed to induce apoptosis in cancer cells by disrupting cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain thiophene derivatives could significantly reduce the levels of these cytokines compared to control treatments .
The precise mechanism of action for 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Cell Cycle Regulation : It may induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiophene derivatives:
- Antibacterial Study : A study comparing various thiophene derivatives found that those with morpholine substitutions exhibited enhanced antibacterial activity against gram-positive and gram-negative bacteria .
- Anticancer Efficacy : Research on a series of thiophene sulfonamides showed that they effectively reduced tumor size in xenograft models of breast cancer, correlating with their in vitro IC50 values .
- Inflammatory Response Modulation : In a controlled study on inflammatory bowel disease models, thiophene derivatives demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide?
Methodological Answer:
- Microwave-Assisted Synthesis : Utilize microwave irradiation (e.g., 60°C, 10 min, 300 W) to accelerate coupling reactions involving thiophene sulfonamide intermediates. This method reduces reaction times and improves yields compared to conventional heating .
- Catalytic Systems : Employ palladium-based catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) with copper(I) iodide as a co-catalyst in Sonogashira or Suzuki-Miyaura cross-coupling reactions to introduce aryl/alkynyl groups .
- Purification : Use gradient column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the compound from byproducts, followed by recrystallization for higher purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Perform H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the presence of key groups (e.g., ethyl, morpholine, thiophene rings). Compare peaks to reference spectra of similar sulfonamides .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) and detect impurities.
- Elemental Analysis : Validate empirical formula consistency (C, H, N, S) to ensure synthesis accuracy .
Q. What solvents are optimal for solubility testing of this sulfonamide derivative?
Methodological Answer:
- Polar Aprotic Solvents : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) due to their ability to dissolve sulfonamides via hydrogen bonding with the sulfonyl group.
- Aqueous Buffers : Evaluate solubility in PBS (pH 7.4) to simulate physiological conditions. If low solubility is observed, consider co-solvents (e.g., ethanol/PBS mixtures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Functional Group Modifications : Synthesize analogs by replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) or substituting the phenylmorpholine moiety with heteroaromatic rings (e.g., pyridine). Monitor changes in bioactivity (e.g., enzyme inhibition) .
- Bioassays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity. Compare IC50 values to identify critical substituents .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Batch Consistency : Verify synthesis reproducibility via HPLC and elemental analysis to rule out impurities affecting results.
- Assay Conditions : Standardize bioassay parameters (e.g., pH, temperature, cell lines) to minimize variability. For example, U87MG glioma cells may show different responses than HEK293 cells .
- Computational Validation : Perform molecular docking to confirm hypothesized binding modes and reconcile discrepancies between in vitro and cellular data .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model the compound’s binding stability with targets like morpholine-associated receptors. Analyze hydrogen bonding and hydrophobic interactions over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
Methodological Answer:
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating to 300°C at 10°C/min. A sharp weight loss near 250°C indicates decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
